molecular formula C13H14N2O3 B1222741 3-Phenylacetylamino-2,6-piperidinedione CAS No. 77658-84-5

3-Phenylacetylamino-2,6-piperidinedione

Cat. No.: B1222741
CAS No.: 77658-84-5
M. Wt: 246.26 g/mol
InChI Key: OQGRFQCUGLKSAV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Phenylacetylamino-2,6-piperidinedione plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis in tumor cells. This compound interacts with various enzymes and proteins, including those involved in the synthesis of proteins. The hydroxyl group on the 3rd carbon atom makes this compound more acidic than its parent compound, 2,6-piperidinedione . It has a high affinity for cancer tissues and urine samples, indicating its potential for targeted cancer therapy .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of carcinoma cell lines such as MCT7 and MCF7 . This compound influences cell function by disrupting protein synthesis, which is crucial for cell growth and proliferation. Additionally, it impacts cell signaling pathways and gene expression, leading to the inhibition of tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound inhibits protein synthesis by binding to specific enzymes and proteins involved in this process . It also acts as an antiestrogen, which further contributes to its anticancer properties . The changes in gene expression induced by this compound result in the inhibition of tumor cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific storage conditions (10°C - 25°C) and shows a high affinity for cancer tissues . Long-term studies have indicated that it can inhibit the growth of carcinoma cell lines over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects . At higher doses, it may cause toxic effects, including irregular heartbeat, increased blood pressure, and liver problems . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes and cofactors that play a role in this process . The compound’s metabolic pathways also include its conversion to phenylacetylglutamine and phenylacetylisoglutamine by hydrolysis in the pancreatic juice . These metabolites further contribute to its anticancer properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its high affinity for cancer tissues allows for targeted delivery, enhancing its therapeutic efficacy . The compound’s localization and accumulation in cancer tissues make it a promising candidate for targeted cancer therapy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals may influence its localization, further enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylacetylamino-2,6-piperidinedione typically involves the acylation of 2,6-piperidinedione with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Phenylacetylamino-2,6-piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

3-Phenylacetylamino-2,6-piperidinedione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoroacetate analog structure, which enhances its biological activity and specificity for cancer cells. Its ability to inhibit protein synthesis and bind to DNA distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77658-84-5
Record name Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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